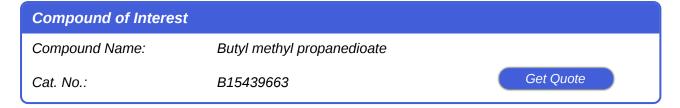


Spectroscopic data comparison for Butyl methyl propanedioate homologues

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A comprehensive guide to the spectroscopic properties of dialkyl propanedioate homologues, offering a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Comparison of Dialkyl Propanedioate Homologues

This guide provides a detailed comparison of the spectroscopic data for a homologous series of dialkyl propanedioates, specifically dimethyl, diethyl, dipropyl, and dibutyl propanedioate. The data presented is crucial for the identification, characterization, and quality control of these compounds in various research and development settings.

¹H NMR Spectral Data

The ¹H NMR spectra of dialkyl propanedioates are characterized by signals corresponding to the protons of the ester alkyl chains and the central methylene group. As the homologous series ascends, the chemical shifts of the protons within the alkyl chains show predictable patterns.



Compound Name	Structure	Methylene Protons (-CH ₂ -) δ (ppm)	Alkyl Chain Protons δ (ppm)
Dimethyl Propanedioate	CH2(COOCH3)2	~3.4	~3.7 (s, 6H, -OCH₃)
Diethyl Propanedioate	CH2(COOCH2CH3)2	~3.3	~4.2 (q, 4H, -OCH ₂ -), ~1.3 (t, 6H, -CH ₃)
Dipropyl Propanedioate	CH2(COOCH2CH2CH3	~3.3	~4.1 (t, 4H, -OCH ₂ -), ~1.7 (m, 4H, -CH ₂ -), ~1.0 (t, 6H, -CH ₃)
Dibutyl Propanedioate	CH2(COOCH2CH2CH2 CH3)2	~3.3	~4.1 (t, 4H, -OCH ₂ -), ~1.6 (m, 4H, - OCH ₂ CH ₂ -), ~1.4 (m, 4H, -CH ₂ CH ₃), ~0.9 (t, 6H, -CH ₃)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The multiplicity of the signals is indicated as s (singlet), t (triplet), q (quartet), and m (multiplet).

¹³C NMR Spectral Data

The ¹³C NMR spectra provide information about the carbon framework of the molecules. The chemical shifts of the carbonyl carbon and the carbons of the alkyl chains are key identifiers.



Compound Name	Carbonyl Carbon (- COO-) δ (ppm)	Methylene Carbon (-CH ₂ -) δ (ppm)	Alkyl Chain Carbons δ (ppm)
Dimethyl Propanedioate	~167	~41	~52 (-OCH₃)
Diethyl Propanedioate	~167	~41	~61 (-OCH ₂ -), ~14 (- CH ₃)
Dipropyl Propanedioate	~167	~41	~67 (-OCH ₂ -), ~22 (- CH ₂ -), ~10 (-CH ₃)
Dibutyl Propanedioate	~167	~41	~65 (-OCH ₂ -), ~30 (- OCH ₂ CH ₂ -), ~19 (- CH ₂ CH ₃), ~13 (-CH ₃)

Infrared (IR) Spectral Data

The IR spectra of these esters are dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Compound Name	C=O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	C-H Stretch (cm ⁻¹)
Dimethyl Propanedioate	~1740	~1200-1250	~2950-3000
Diethyl Propanedioate	~1735	~1150-1250	~2980
Dipropyl Propanedioate	~1735	~1150-1250	~2870-2960
Dibutyl Propanedioate	~1738	~1150-1250	~2870-2960

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M^+) is often observed, and characteristic fragment ions result from the cleavage of the ester groups.



Compound Name	Molecular Weight (g/mol)	Molecular Ion (m/z)	Key Fragment lons (m/z)
Dimethyl Propanedioate	132.12	132	101, 74, 59
Diethyl Propanedioate	160.17	160	115, 88, 61, 43, 29
Dipropyl Propanedioate	188.22	188	129, 101, 73, 43
Dibutyl Propanedioate	216.27	216	143, 115, 87, 57, 41

Experimental Protocols

The following are general protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of the analyte (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]
- Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 300 MHz or 500 MHz instrument.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to TMS at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2]
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is typically recorded first and subtracted from the sample spectrum.



• Data Analysis: The positions of the absorption bands (in cm⁻¹) are correlated with the presence of specific functional groups in the molecule.

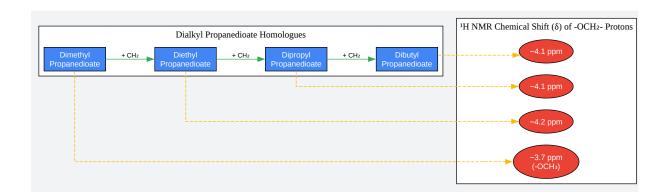
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
- Ionization: The molecules are ionized, for example, by electron ionization (EI). In EI-MS, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizing Spectroscopic Trends

The following diagram illustrates the logical relationship between the increasing alkyl chain length in the dialkyl propanedioate homologues and a key spectroscopic feature: the chemical shift of the ester alkyl group protons in ¹H NMR.





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Caption: ¹H NMR chemical shift trend of ester alkyl protons in the dialkyl propanedioate series.

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